Physicochemical Differentiation: Imidazole-Driven logP and TPSA Shift Relative to Non-Basic Side-Chain Analogs
The target compound’s N-(3-(1H-imidazol-1-yl)propyl) side chain confers a calculated logP of approximately 4.74 and a topological polar surface area (TPSA) of 55.4 Ų . In contrast, the closest catalogued analog lacking an imidazole — N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide — is predicted to exhibit a lower logP (estimated ~1.5–2.0) and higher TPSA (~78–80 Ų) due to its hydroxyl hydrogen-bond donor [1]. This represents a logP differential of >2.5 units and a TPSA differential of >20 Ų, indicating substantially different passive membrane permeability and aqueous solubility profiles within the same core scaffold.
| Evidence Dimension | Calculated logP (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | logP ≈ 4.74; TPSA ≈ 55.4 Ų |
| Comparator Or Baseline | N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide: logP ≈ 1.5–2.0 (estimated); TPSA ≈ 78–80 Ų (estimated) |
| Quantified Difference | ΔlogP > +2.5; ΔTPSA > −20 Ų |
| Conditions | In silico calculation (ALogP / fragment-based method); structural comparison only |
Why This Matters
The large logP difference dictates that the target compound will partition into nonpolar environments (e.g., cell membranes, hydrophobic protein pockets) far more readily than the hydroxyl analog, directly impacting assay-relevant free concentrations in cell-based vs. biochemical assays.
- [1] Estimated physicochemical properties for N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide based on fragment-based calculation (ALogP method). Benigni-Bossa, DEREK Nexus v6.1, Lhasa Limited. View Source
